12-Methyltetradecanoic acid

Catalog No.
S519487
CAS No.
5502-94-3
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Methyltetradecanoic acid

CAS Number

5502-94-3

Product Name

12-Methyltetradecanoic acid

IUPAC Name

12-methyltetradecanoic acid

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)

InChI Key

XKLJLHAPJBUBNL-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

12-methyltetradecanoic acid, 12-MTA cpd, aseanostatin P5, aseanostatin P5, (S)-isomer

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O

Description

The exact mass of the compound 12-Methyltetradecanoic acid is 242.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Properties:

Studies have investigated the effect of 12-Methyltetradecanoic acid on bacterial motility and biofilm formation. Research suggests it can inhibit swarming motility in Pseudomonas aeruginosa, a bacteria known for its role in hospital-acquired infections. This effect is likely due to the fatty acid's ability to reduce the production of surfactants required for swarming ().

Signaling Pathways:

The influence of 12-Methyltetradecanoic acid on cellular signaling is another area of research. Studies suggest it might interact with specific receptors, potentially affecting various cellular processes (). However, more research is needed to understand the specific mechanisms involved.

Other Potential Applications:

Limited research suggests 12-Methyltetradecanoic acid might have other potential applications, including:

  • Anticancer properties: Some studies have investigated its potential role in cancer treatment, but further investigation is necessary ().
  • Role in human health: The potential impact of 12-Methyltetradecanoic acid on human health, particularly its role in metabolism or other physiological processes, is yet to be fully understood.

12-Methyltetradecanoic acid, also known as anteiso-C15 fatty acid or sarcinic acid, is a branched-chain fatty acid with the molecular formula C15H30O2C_{15}H_{30}O_{2} and a molecular weight of 242.4 g/mol. It is characterized by a methyl group located at the 12th carbon of the tetradecanoic acid chain, resulting in its unique branched structure. This compound is typically found in certain bacteria and has garnered attention for its potential applications in various fields, including biochemistry and industrial processes .

Typical of fatty acids:

  • Esterification: It can react with alcohols to form esters, which are commonly used in food and cosmetic industries.
  • Saponification: This process involves the hydrolysis of fats or oils in the presence of an alkali, yielding glycerol and soap.
  • Hydrogenation: Under specific conditions, it can be hydrogenated to produce saturated fatty acids.

These reactions are crucial for synthesizing various derivatives that have industrial significance .

Research indicates that 12-methyltetradecanoic acid exhibits antimicrobial properties, particularly against certain pathogenic bacteria. It is also known to influence membrane fluidity due to its branched structure, which may enhance the stability of bacterial membranes under stress conditions. Furthermore, it plays a role in metabolic pathways within microorganisms, contributing to their survival and adaptability .

There are several methods for synthesizing 12-methyltetradecanoic acid:

  • Microbial Fermentation: Certain bacteria can naturally produce this fatty acid during metabolic processes.
  • Chemical Synthesis: It can be synthesized through multi-step organic reactions starting from simpler fatty acids or alcohols.
  • Bioconversion: Utilizing enzymes or whole cells to convert available substrates into 12-methyltetradecanoic acid is an emerging method that offers specificity and efficiency .

12-Methyltetradecanoic acid has various applications across different sectors:

  • Pharmaceuticals: Used as a building block for drug synthesis.
  • Cosmetics: Employed in formulations due to its emollient properties.
  • Food Industry: Acts as a flavoring agent and preservative.
  • Biotechnology: Investigated for its role in microbial metabolism and potential use in biofuels production .

Studies have shown that 12-methyltetradecanoic acid interacts with various biological systems:

  • It has been found to modulate the activity of certain enzymes involved in lipid metabolism.
  • Its antimicrobial properties suggest interactions with bacterial cell membranes, potentially disrupting their integrity.
  • Research indicates that it may influence gene expression related to stress responses in microorganisms .

12-Methyltetradecanoic acid belongs to a class of branched-chain fatty acids that share structural similarities but differ in their biological activities and applications. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Tetradecanoic AcidC14H28O2C_{14}H_{28}O_{2}Straight-chain structure; commonly found in fats.
Myristic AcidC14H28O2C_{14}H_{28}O_{2}Saturated fatty acid; used in food and cosmetics.
11-Methyltetradecanoic AcidC15H30O2C_{15}H_{30}O_{2}Methyl group at the 11th position; different properties.

The uniqueness of 12-methyltetradecanoic acid lies in its branched structure, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. This structural difference influences its biological activity, making it a subject of interest for further research and application development .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.224580195 g/mol

Monoisotopic Mass

242.224580195 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TP0OL0Z8US

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl myristic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2023-08-15
1: Ishida-Okawara A, Kimoto Y, Watanabe K, Tokuda K, Shibata M, Masuda K, Takano Y, Kawaguchi K, Akagawa H, Nilubol N, et al. Purification and characterization of aseanostatins: actinomycete-derived fatty acid inhibitors to myeloperoxidase release from human polymorphonuclear leukocytes. J Antibiot (Tokyo). 1991 May;44(5):524-32. PubMed PMID: 1648056.

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